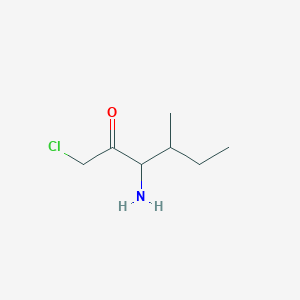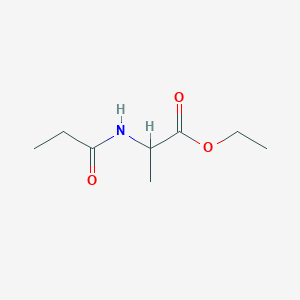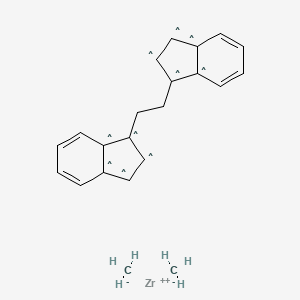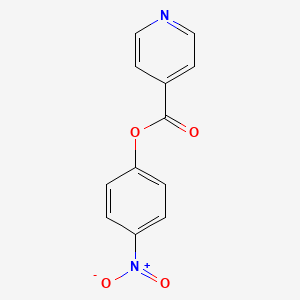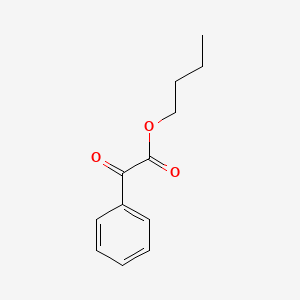
Butyl 2-oxo-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-oxo-2-phenylacetate, also known as tert-butyl 2-oxo-2-phenylacetate, is an organic compound with the molecular formula C12H14O3. It is a type of α-ketoester, which is characterized by the presence of both a ketone and an ester functional group. This compound is of interest due to its applications in various fields, including organic synthesis and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Another method involves the oxidation of aryl acetates using tert-butyl hydroperoxide and a copper oxide catalyst. This method is advantageous due to its simplicity and the use of readily available reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve the use of advanced catalysts to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, tert-butyl hydroperoxide, copper oxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Butyl 2-hydroxy-2-phenylacetate.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Butyl 2-oxo-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of butyl 2-oxo-2-phenylacetate involves its reactivity as an α-ketoester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various products. In biological systems, it may act as a substrate for enzymes that catalyze the formation of α-hydroxyesters or other derivatives .
Comparaison Avec Des Composés Similaires
Butyl 2-oxo-2-phenylacetate can be compared with other similar compounds such as:
Phenylglyoxylic acid: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Methyl 2-oxo-2-phenylacetate: Similar but with a methyl ester group instead of a butyl group, which can affect its reactivity and applications.
Ethyl 2-oxo-2-phenylacetate: Another similar compound with an ethyl ester group, used in similar applications but with different physical properties.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
butyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C12H14O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clé InChI |
FGKXKAATQIZYLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
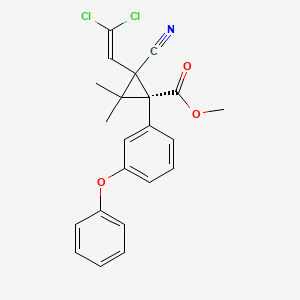
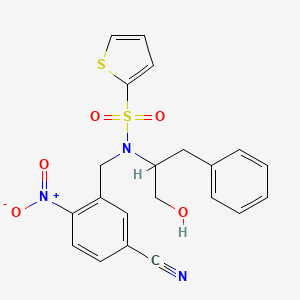
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
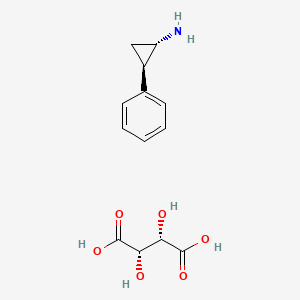
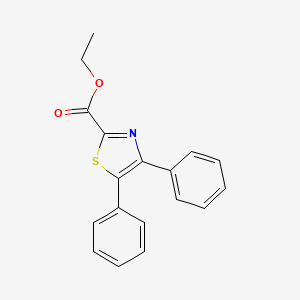
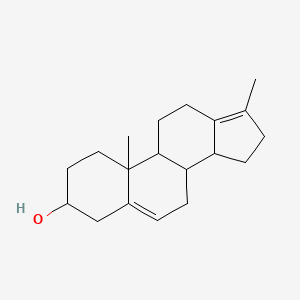
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
